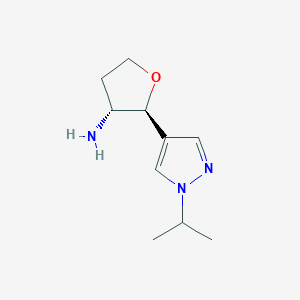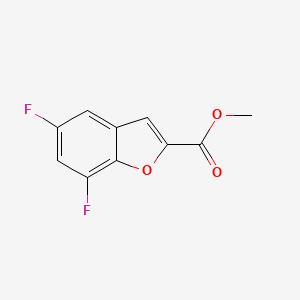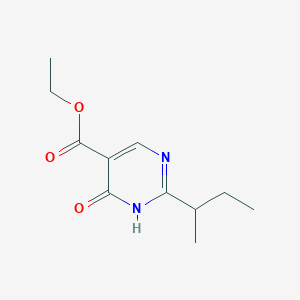
1-((Chloromethyl)sulfonyl)-2,6-dimethylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((Chloromethyl)sulfonyl)-2,6-dimethylpiperidine is an organic compound that belongs to the class of sulfonyl derivatives. This compound is characterized by the presence of a chloromethyl group attached to a sulfonyl moiety, which is further connected to a piperidine ring substituted with two methyl groups at the 2 and 6 positions. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Chloromethyl)sulfonyl)-2,6-dimethylpiperidine typically involves the chloromethylation of a sulfonyl precursor followed by the introduction of the piperidine ring. One common method includes the reaction of a sulfonyl chloride with formaldehyde and hydrochloric acid to form the chloromethyl sulfone intermediate. This intermediate is then reacted with 2,6-dimethylpiperidine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as distillation and crystallization are employed to isolate the desired product.
化学反応の分析
Types of Reactions
1-((Chloromethyl)sulfonyl)-2,6-dimethylpiperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The sulfonyl group can be further oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: The compound can undergo reduction reactions to form sulfoxides or sulfides, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide, peracids, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of various substituted piperidine derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxides or sulfides.
科学的研究の応用
1-((Chloromethyl)sulfonyl)-2,6-dimethylpiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-((Chloromethyl)sulfonyl)-2,6-dimethylpiperidine involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to the modification of enzyme activity or protein function. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
1-((Chloromethyl)sulfonyl)indoline: Similar in structure but contains an indoline ring instead of a piperidine ring.
Benzyl chloride: Contains a benzyl group instead of a piperidine ring and lacks the sulfonyl moiety.
Sulfonyl chlorides: General class of compounds with varying substituents on the sulfonyl group.
Uniqueness
1-((Chloromethyl)sulfonyl)-2,6-dimethylpiperidine is unique due to the presence of both the chloromethyl and sulfonyl groups attached to a piperidine ring. This combination of functional groups imparts distinct reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C8H16ClNO2S |
|---|---|
分子量 |
225.74 g/mol |
IUPAC名 |
1-(chloromethylsulfonyl)-2,6-dimethylpiperidine |
InChI |
InChI=1S/C8H16ClNO2S/c1-7-4-3-5-8(2)10(7)13(11,12)6-9/h7-8H,3-6H2,1-2H3 |
InChIキー |
HZMBGDSUQJMQTG-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(N1S(=O)(=O)CCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-cyclopropyl-8,9-difluoro-7-methoxy-4-oxo-4,6-dihydro-2H-1l3-[1,3]dioxino[5,6-c]quinoline-2,2-diyl diacetate](/img/structure/B13641121.png)

![3-amino-4-[4-(2-amino-4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13641136.png)
![1-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B13641138.png)







